N,N-DIMETHYL-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE
Overview
Description
N,N-DIMETHYL-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE: is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a phenylpropyl group, and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Formation of the Tetrahydropyridine Moiety: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a dihydropyridine derivative.
Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the tetrahydropyridine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N-DIMETHYL-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the phenylpropyl group can interact with specific binding sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-DIMETHYL-3,5-DINITRO-1H-PYRAZOL-4-AMINE:
N,N-DIMETHYLETHYLENEDIAMINE: This compound contains an ethylenediamine backbone and is used in various chemical reactions.
N,N-DIMETHYL-1,3-PROPANEDIAMINE: This compound has a propanediamine backbone and is used in organic synthesis.
Uniqueness
N,N-DIMETHYL-N-{5-[(3-PHENYLPROPYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE: is unique due to its combination of a thiadiazole ring, a phenylpropyl group, and a tetrahydropyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-N,1-N-dimethyl-3-N-[5-(3-phenylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S2/c1-24(2)20(27)25-12-6-11-16(14-25)17(26)21-18-22-23-19(29-18)28-13-7-10-15-8-4-3-5-9-15/h3-5,8-9,16H,6-7,10-14H2,1-2H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJIJYIZUZJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)SCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118117 | |
Record name | N1,N1-Dimethyl-N3-[5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158414-25-5 | |
Record name | N1,N1-Dimethyl-N3-[5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158414-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1-Dimethyl-N3-[5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl]-1,3-piperidinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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